molecular formula C10H10Br2F2O B14873055 4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene

4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene

Cat. No.: B14873055
M. Wt: 343.99 g/mol
InChI Key: VWXKOEUPQDVUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene is an organic compound that features a benzene ring substituted with bromine, bromopropyl, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene typically involves multiple steps, starting with the bromination of benzene derivatives. The process often includes electrophilic aromatic substitution reactions, where bromine is introduced to the benzene ring in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The bromine atoms can act as electrophiles, facilitating reactions with nucleophiles, while the difluoromethoxy group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene is unique due to the presence of both bromopropyl and difluoromethoxy groups, which confer distinct chemical properties and reactivity patterns. This combination of substituents makes it a valuable compound for specialized applications in organic synthesis and materials science.

Properties

Molecular Formula

C10H10Br2F2O

Molecular Weight

343.99 g/mol

IUPAC Name

4-bromo-2-(3-bromopropyl)-1-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10Br2F2O/c11-5-1-2-7-6-8(12)3-4-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

VWXKOEUPQDVUQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCCBr)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.